(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Overview
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219,23*181,32 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-Boc-L-Allothreonine is threonine aldolases (TAs) . TAs are pyridoxal-5-phosphate-dependent enzymes that catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway .
Mode of Action
N-Boc-L-Allothreonine interacts with its target, threonine aldolases, by serving as a substrate for these enzymes. The compound is involved in the formation of carbon-carbon bonds in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Biochemical Pathways
N-Boc-L-Allothreonine is involved in the glycine biosynthetic pathway . This pathway is crucial for the production of glycine, a non-essential amino acid that plays a key role in protein synthesis and other metabolic processes.
Pharmacokinetics
The compound’s water solubility at 25°c is estimated to be 9658e+004 mg/L This suggests that the compound may have good bioavailability
Result of Action
The result of N-Boc-L-Allothreonine’s action is the formation of β-hydroxy-α-amino acids . These chiral products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative, or L-threo-3,4-dihydroxyphenylserine .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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